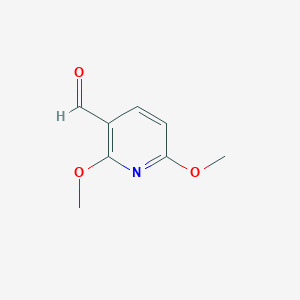

3-(2-Methylphenyl)propan-1-OL

説明

3-(2-Methylphenyl)propan-1-OL is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that it shares some structural similarities with other compounds, such as 3-(4-Methoxyphenyl)-2-propyn-1-ol2 and 3-(2-aMino-4-Methylphenyl)propan-1-ol3, but these are not the same compounds.

Synthesis Analysis

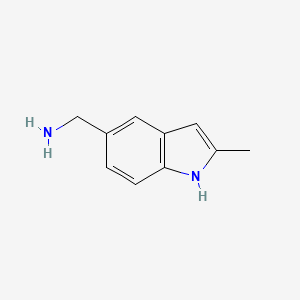

Unfortunately, there is no specific information available on the synthesis of 3-(2-Methylphenyl)propan-1-OL. However, similar compounds like 1-(4-Methylphenyl)-1-propanol can be prepared by the reduction of 4′-methylpropiophenone4.Molecular Structure Analysis

The molecular structure of 3-(2-Methylphenyl)propan-1-OL is not directly available. However, the InChI code for a similar compound, 3-(2-methylphenyl)-1-propanol, is provided1.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 3-(2-Methylphenyl)propan-1-OL.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Methylphenyl)propan-1-OL are not directly available. However, physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points6.科学的研究の応用

Synthesis and Antimicrobial Activities

A study by Čižmáriková et al. (2020) prepared a series of compounds related to 3-(2-Methylphenyl)propan-1-OL by reacting (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with alcohols in the presence of sodium hydrogen carbonate. The synthesized compounds were tested against human pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, for their antimicrobial activities. Their antioxidant activity was also determined, showing both activities to be lower in comparison with beta-blocker types of compounds (Čižmáriková et al., 2020).

Catalytic and Chemical Transformations

Aydemir et al. (2014) reported on the synthesis of ionic liquid based Ru(II)–phosphinite compounds from 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride and their use in transfer hydrogenation. The study included X-ray structure analysis and discussed their efficient catalytic activity in the hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).

Environmental and Toxicity Assessments

Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, which possess photophysical properties allowing their use as fluorescent biomarkers. The research assessed acute toxicity on various biological models, including Daphnia similis and Oreochromis niloticus, demonstrating low acute toxicity and suggesting potential for safe use in biodiesel quality monitoring (Pelizaro et al., 2019).

Antifungal and Anticancer Properties

A series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives synthesized by Sharma et al. (2010) were evaluated as Src kinase inhibitors and for their anticancer activity on human breast carcinoma cells. One compound showed high inhibitory potency against Src kinase, and the study suggested potential for these compounds in cancer treatment (Sharma et al., 2010).

Safety And Hazards

The specific safety and hazards information for 3-(2-Methylphenyl)propan-1-OL is not available. However, similar compounds like propan-1-ol are known to be highly flammable and can cause serious eye damage78.

将来の方向性

The future directions for 3-(2-Methylphenyl)propan-1-OL are not clear due to the lack of specific information about this compound. However, synthetic cathinones, a group of compounds that 3-(2-Methylphenyl)propan-1-OL may belong to, are continuously evolving, and new compounds are appearing on the market every year9. Therefore, it is important to continue developing early warning systems and identifying new compounds to prevent their widespread misuse9.

Please note that while I strive to provide accurate and relevant information, the information available for this specific compound is limited. Therefore, some of the information provided is based on similar compounds and may not fully apply to 3-(2-Methylphenyl)propan-1-OL. For more accurate information, further research and laboratory analysis would be required.

特性

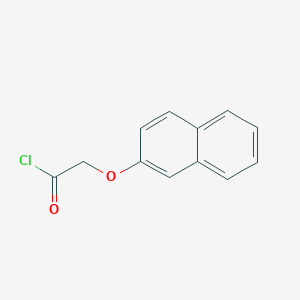

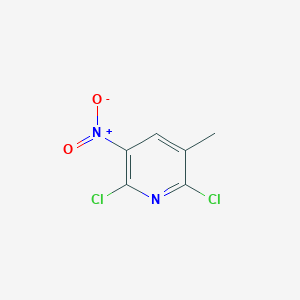

IUPAC Name |

3-(2-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZVRTEKMCCIWRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494657 | |

| Record name | 3-(2-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylphenyl)propan-1-OL | |

CAS RN |

14902-36-4 | |

| Record name | 3-(2-Methylphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)